

# Enantioselective Synthesis of Chiral 1,4-Oxazepines: Application Notes and Protocols

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## Compound of Interest

Compound Name: 1,4-Oxazepine

Cat. No.: B8637140

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This document provides detailed application notes and protocols for the enantioselective synthesis of chiral **1,4-oxazepines**, a critical scaffold in medicinal chemistry. The presented methodology is based on the recent advancements in organocatalysis, specifically the use of chiral Brønsted acids for the desymmetrization of prochiral 3-substituted oxetanes. This approach offers a metal-free and efficient route to enantioenriched 1,4-benzoxazepines under mild reaction conditions.

## Introduction

Chiral **1,4-oxazepine** cores are prevalent in a variety of biologically active molecules and pharmaceutical candidates. The development of stereoselective methods to access these seven-membered heterocycles is of significant interest in drug discovery and development. Traditional synthetic routes often suffer from limitations such as the need for harsh reaction conditions, the use of expensive transition metal catalysts, and multi-step procedures.

A recent breakthrough in this field is the use of a confined chiral phosphoric acid to catalyze the enantioselective desymmetrization of 3-substituted oxetanes. This organocatalytic method provides a direct and highly enantioselective pathway to chiral 1,4-benzoxazepines, a key subset of **1,4-oxazepines**.<sup>[1][2][3]</sup> The reaction proceeds with high atom economy and tolerates a broad range of functional groups, making it a versatile tool for the synthesis of diverse compound libraries.

## Quantitative Data Summary

The following table summarizes the quantitative data for the enantioselective synthesis of various chiral 1,4-benzoxazepines using a chiral phosphoric acid (CPA) catalyst. The data highlights the efficiency and high degree of stereocontrol achieved with this methodology.[\[1\]](#)[\[2\]](#)

Entry	Substrate (Amine)	Catalyst (mol%)	Solvent	Time (h)	Yield (%)	ee (%)
1	N-(2-hydroxyphenyl)-N-(3-(oxetan-3-yloxy)propyl)aniline	(R)-CPA-8 (5)	Toluene	48	85	92
2	N-(4-methylphenyl)-N-(3-(oxetan-3-yloxy)propyl)aniline	(R)-CPA-8 (5)	Toluene	48	70	88
3	N-(4-methoxyphenyl)-N-(3-(oxetan-3-yloxy)propyl)aniline	(R)-CPA-8 (5)	Toluene	48	69	88
4	N-(4-chlorophenyl)-N-(3-(oxetan-3-yloxy)propyl)aniline	(R)-CPA-8 (5)	Toluene	48	96	94
5	N-(4-bromophenyl)-N-(3-(oxetan-3-yloxy)propyl)aniline	(R)-CPA-8 (5)	Toluene	48	92	92
6	N-(4-fluorophenyl)-N-(3-(oxetan-3-yloxy)propyl)aniline	(R)-CPA-8 (5)	Toluene	48	98	90

yl)-N-(3-  
(oxetan-3-  
yloxy)propyl  
aniline

---

7 N-(3-  
chlorophenyl)-N-(3-  
(oxetan-3-  
yloxy)propyl  
aniline

---

7 (R)-CPA-8  
Toluene 48 92 92

8 N-(2-  
chlorophenyl)-N-(3-  
(oxetan-3-  
yloxy)propyl  
aniline

---

8 (R)-CPA-8  
Toluene 48 98 90

9 N-  
(naphthalen-1-yl)-N-(3-(oxetan-3-  
yloxy)propyl  
aniline

---

9 (R)-CPA-8  
Toluene 48 85 92

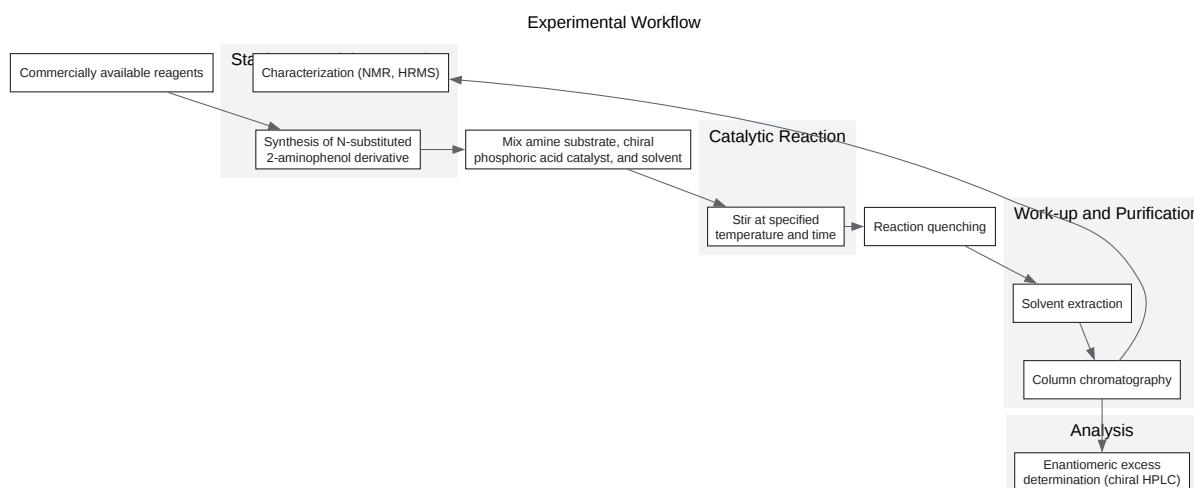
10 N-  
(thiophen-2-yl)-N-(3-(oxetan-3-  
yloxy)propyl  
aniline

---

10 (R)-CPA-8  
Toluene 48 78 90

## Experimental Workflow

The overall experimental workflow for the enantioselective synthesis of chiral 1,4-benzoxazepines is depicted below. The process involves the preparation of the starting amine, the catalytic enantioselective cyclization, and subsequent purification.



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Caption: Overall workflow for the synthesis of chiral 1,4-benzoxazepines.

## Detailed Experimental Protocol

This protocol is a representative example for the synthesis of a chiral 1,4-benzoxazepine.

Materials:

- Substituted N-(2-hydroxyphenyl) oxetane-3-yl-methyl amine (1.0 equiv)
- Chiral Phosphoric Acid (R)-CPA-8 (5 mol%)
- Toluene (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

**Equipment:**

- Oven-dried reaction vial with a magnetic stir bar
- Magnetic stirrer hotplate
- Standard laboratory glassware
- Rotary evaporator
- Apparatus for column chromatography
- NMR spectrometer
- High-resolution mass spectrometer (HRMS)
- High-performance liquid chromatography (HPLC) with a chiral column

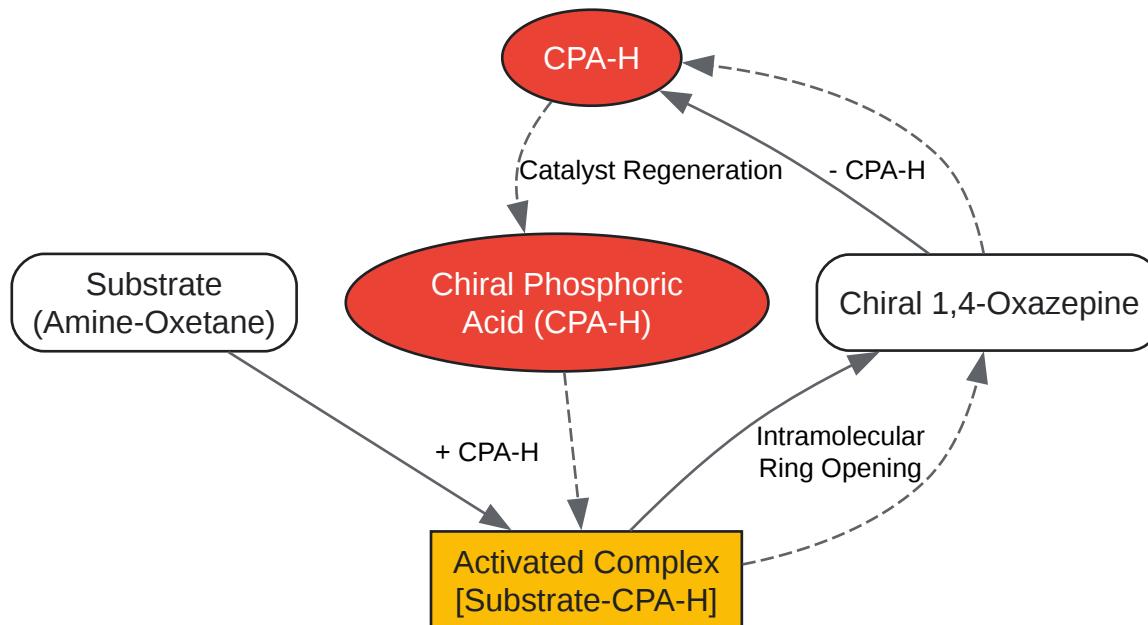
**Procedure:**

- Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the N-substituted 2-aminophenol derivative (0.1 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (R)-CPA-8 (0.005 mmol, 5 mol%).
- Solvent Addition: Add anhydrous toluene (1.0 mL) to the vial under an inert atmosphere (e.g., nitrogen or argon).
- Reaction: Stir the reaction mixture at the specified temperature (e.g., 45 °C) for the required time (e.g., 48 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterization: Characterize the purified product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HRMS to confirm its structure and purity.
- Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

## Plausible Catalytic Cycle

The enantioselectivity of this reaction is governed by the chiral microenvironment created by the chiral phosphoric acid catalyst. The proposed catalytic cycle involves the activation of the oxetane ring by the Brønsted acid, followed by an intramolecular nucleophilic attack of the phenol.

## Proposed Catalytic Cycle



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Caption: Proposed catalytic cycle for the enantioselective synthesis.

This methodology provides a robust and efficient platform for the synthesis of chiral **1,4-oxazepines**, which are valuable building blocks for the development of new therapeutic agents. The mild reaction conditions and the use of an organocatalyst make this a highly attractive approach for both academic and industrial research.

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## References

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- 3. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
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